molecular formula C11H20N4 B1422972 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1334146-93-8

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No. B1422972
M. Wt: 208.3 g/mol
InChI Key: KVAZXZSOLFWVRB-UHFFFAOYSA-N
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Description

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H20N4 . It is a member of the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine consists of a piperazine ring substituted with an ethyl group and a 1H-pyrazol-1-yl ethyl group . The InChI code for this compound is 1S/C11H20N4/c1-2-11-10-14 (7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3 .


Physical And Chemical Properties Analysis

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a liquid at room temperature . It has a molecular weight of 208.31 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis and Pharmacological Activity

    The compound 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine and its derivatives have been used in the synthesis of various pharmacologically active compounds. For example, a highly soluble σ1 receptor antagonist, suitable for pain management, was developed through a five-step synthesis, involving a series of pyrazoles that include a similar structural framework (Díaz et al., 2020).

  • Antimicrobial and Antifungal Properties

    Certain derivatives of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine have been synthesized and showed promising results in in vitro antimicrobial studies. For instance, a novel set of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Biofilm and Enzyme Inhibition

    Bis(pyrazole-benzofuran) hybrids possessing the piperazine linker have shown significant antibacterial efficacies, biofilm inhibition activities, and inhibitory activities against the MurB enzyme. These activities were especially notable in various bacterial strains and cell lines, making them valuable in addressing bacterial resistance (Mekky & Sanad, 2020).

  • Antitubercular and DNA GyrB Inhibition

    Derivatives of the compound have been designed and tested for their inhibitory action against Mycobacterium tuberculosis DNA GyrB, showing promise as potential antitubercular agents. The orientation and ligand-protein interactions of these molecules with DNA gyrase B subunit were also investigated, providing valuable insights into their mechanism of action (Reddy et al., 2014).

  • Anticancer Evaluation

    Piperazine derivatives, including those related to 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine, have been studied for their anticancer activity. A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant anticancer activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Turov, 2020).

Safety And Hazards

The safety information for 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine indicates that it may be harmful if swallowed, in contact with skin, if inhaled, or if it gets in the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for research on 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

3-ethyl-1-(2-pyrazol-1-ylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-2-11-10-14(7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAZXZSOLFWVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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